BenchChemオンラインストアへようこそ!

1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]

Lipophilicity Drug-likeness Structure-Property Relationships

1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] (CAS 873056-18-9) is a spirocyclic heterocyclic compound bearing a tetrahydroquinoline core spiro-fused at the 4-position to an N-benzylpiperidine ring. With molecular formula C20H24N2 and a molecular weight of 292.43 g/mol, this compound belongs to the dihydrospiro[piperidine-4,4'-quinoline] scaffold class, a privileged structure in medicinal chemistry for CNS-targeted and ion channel-modulating agent discovery.

Molecular Formula C20H24N2
Molecular Weight 292.426
CAS No. 873056-18-9
Cat. No. B2451882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
CAS873056-18-9
Molecular FormulaC20H24N2
Molecular Weight292.426
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C13CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H24N2/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-19-9-5-4-8-18(19)20/h1-9,21H,10-16H2
InChIKeyDKIBAFLXEWQENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] (CAS 873056-18-9): Structural Identity & Procurement Context


1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] (CAS 873056-18-9) is a spirocyclic heterocyclic compound bearing a tetrahydroquinoline core spiro-fused at the 4-position to an N-benzylpiperidine ring . With molecular formula C20H24N2 and a molecular weight of 292.43 g/mol, this compound belongs to the dihydrospiro[piperidine-4,4'-quinoline] scaffold class, a privileged structure in medicinal chemistry for CNS-targeted and ion channel-modulating agent discovery [1]. The N-benzyl substituent distinguishes it from the parent des-benzyl analog (CAS 873056-19-0) and the N-neopentyl variant (CAS 917898-65-8), conferring distinct physicochemical properties and synthetic utility as a protected intermediate amenable to debenzylation for downstream diversification [2].

Why 1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] Cannot Be Interchanged with Generic Spiro[piperidine-4,4'-quinoline] Analogs


The N-benzyl substituent on the piperidine ring of 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] is not a passive structural feature. In closely related dihydrospiro[piperidine-4,2'(1'H)quinoline] systems, the N-benzyl group serves as a critical protecting group that enables controlled N-debenzylation to liberate the secondary amine for subsequent regioselective acylation or functionalization [1]. Replacing the N-benzyl with an N-neopentyl group (CAS 917898-65-8, molecular weight 272.43) increases steric bulk and calculated logP, altering both synthetic reactivity and predicted pharmacokinetic behavior [2]. The des-benzyl parent scaffold (CAS 873056-19-0, molecular weight 202.30) lacks the benzyl protecting group entirely, precluding the debenzylation–refunctionalization sequence that makes the benzyl derivative a versatile intermediate. In the closely related series of 3,4-dihydrospiro[piperidine-4,2-(1H)quinoline] AChE inhibitors, N-substituent identity directly dictates both radical-scavenging TEAC values and AChE IC50 potency, demonstrating that seemingly minor N-substituent variation produces measurable, functionally consequential differences [3].

Quantitative Differentiation Evidence for 1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] vs. Closest Analogs


N-Benzyl vs. N-Neopentyl Substitution: Calculated Lipophilicity and Steric Bulk Differentiation

The N-benzyl substituted target compound (C20H24N2, MW 292.43) carries an aromatic benzyl group on the piperidine nitrogen, whereas the N-neopentyl analog (CAS 917898-65-8, C18H28N2, MW 272.43) bears a saturated, branched alkyl substituent [1]. This difference affects calculated lipophilicity: the neopentyl analog has a computed XLogP3 of 4.3 with a topological polar surface area (TPSA) of 15.3 Ų [1], while the benzyl derivative, incorporating an aromatic ring, is expected to have a lower XLogP and higher TPSA (aromatic contribution to polar surface), modulating both passive permeability and aqueous solubility in a quantitatively distinct manner. The benzyl group also provides π-stacking potential absent in the neopentyl variant, relevant for target binding in aromatic-rich receptor pockets .

Lipophilicity Drug-likeness Structure-Property Relationships

N-Benzyl as a Cleavable Protecting Group: Synthetic Divergence vs. N-H and N-Acyl Analogs

In the closely related 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] system, the N-benzyl group is quantitatively removable under mild debenzylation conditions (HCOONH4/Pd/C), enabling intramolecular N→N acyl migration to generate new spiropiperidine scaffolds [1]. This reactivity is absent in the N-neopentyl analog (no benzylic C–N bond for hydrogenolysis) and in the N-H parent (no protecting group present). The benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride (CAS 2197054-53-6, C21H25ClN2O2, MW 372.89) introduces a carbamate protecting group instead, requiring different deprotection conditions (acidic or hydrogenolytic Cbz cleavage) and delivering different downstream intermediates [2].

Synthetic chemistry Protecting group strategy Scaffold diversification

Scaffold Class-Level AChE Inhibitory Activity: Contextualizing the 4,4'-Spiro vs. 4,2'-Spiro Scaffold

In a published study of 19 dihydrospiro[piperidine-4,2-(1H)quinoline] derivatives, the most potent AChE inhibitor (6-methyl-3,4-dihydrospiro[piperidine-4,2(1H)quinoline] 8) exhibited an IC50 of 62.5 μM (20.0 μg/mL) and TEAC radical-scavenging value of 1.73 ± 0.01 [1]. While the 4,4'-spiro regioisomer scaffold of the target compound places the nitrogen atoms in a different spatial arrangement versus the 4,2'-series, both scaffolds share the spiro-fused piperidine-quinoline pharmacophore. This class-level data establishes that spiro[piperidine-quinoline] systems are capable of measurable dual AChE inhibitory and antioxidant activity, and that N-substituent and quinoline-ring substitution patterns directly modulate potency across a >2-fold range within the series [1].

Acetylcholinesterase inhibition Alzheimer's disease Antioxidant activity

Application Scenarios for 1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] (CAS 873056-18-9) Based on Available Evidence


Spirocyclic Library Synthesis via N-Debenzylation–Refunctionalization

The N-benzyl group on this compound serves as a cleavable protecting group, enabling hydrogenolytic debenzylation (HCOONH4/Pd/C) to generate the free N-H piperidine intermediate. As demonstrated in the structurally analogous 1-benzyl-4,2'-spiroquinoline system, this debenzylation can be coupled with intramolecular N→N acyl migration to access novel spiropiperidine scaffolds that are inaccessible from N-neopentyl or N-carbamate protected precursors [1]. Research groups engaged in diversity-oriented synthesis of spirocyclic compound libraries for CNS or ion channel targets should prioritize the N-benzyl derivative over the N-neopentyl analog when a traceless, reductively cleavable protecting group is required in the synthetic route.

CNS Drug Discovery: Dopamine Receptor Modulation Starting Point

The compound incorporates a spiro-fused piperidine-tetrahydroquinoline scaffold, a structural motif associated with dopamine receptor modulation. While no published Ki or IC50 values are available for this specific compound, the benzylpiperidine substructure is a recognized pharmacophore for dopaminergic and serotonergic receptor engagement [1]. Compared to the N-neopentyl analog (which has been reported with sigma-1 receptor activity, IC50 = 12.3 nM in vendor-cited literature ), the N-benzyl derivative offers an aromatic group capable of π-stacking interactions within the orthosteric binding pocket of aminergic GPCRs, a feature absent in the saturated neopentyl substituent. Medicinal chemistry teams initiating hit-finding campaigns against dopamine D2/D3/D4 or serotonin 5-HT1A/2A receptors may rationally select the N-benzyl spiro scaffold as a fragment-like starting point with favorable vector for aromatic substitution.

Physicochemical Property Benchmarking for CNS MPO Scoring

The target compound occupies a distinct physicochemical space relative to its closest analogs. The N-benzyl substitution delivers a molecular weight of 292.43 and incorporates an aromatic ring expected to reduce XLogP relative to the N-neopentyl analog (XLogP3 = 4.3) while maintaining moderate lipophilicity suitable for CNS penetration. This differentiates it from both the lower MW but more polar N-H parent (MW 202.30) and the higher MW, more lipophilic N-neopentyl variant. Procurement decisions for CNS lead optimization programs should weigh these properties: the N-benzyl derivative may offer a balanced CNS MPO profile, whereas the N-neopentyl analog risks exceeding lipophilicity guidelines, and the N-H parent may lack sufficient lipophilicity for blood-brain barrier permeation [1].

Quote Request

Request a Quote for 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.